Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
Overview
Description
Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a chemical compound with the molecular formula C9H10N4O2 . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10N4O2/c1-2-15-9(14)5-3-11-8-6(5)7(10)12-4-13-8/h3-4H,2H2,1H3,(H3,10,11,12,13) . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 206.2 . The compound should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate serves as a key intermediate in the synthesis of various heterocyclic compounds. It has been utilized in the synthesis of pyrimido[5',4':4,5]pyrrolo[2,1-c][1,4]oxazines and pyrrolopyridine analogs, demonstrating its utility in constructing complex molecular architectures. These synthesized compounds have potential applications in developing new pharmacological agents due to their novel structures and biological activities (Verves et al., 2013; Toja et al., 1986).
Catalyst in Chemical Reactions
This compound has been employed as a catalyst in chemical reactions to synthesize novel pyrrolo(3,2-d)pyrimidine derivatives. An efficient and selective method involving the reaction of diethyl 1-phenyl-3-((triphenylphosphoranylidene)amino)-1H-pyrrole-2,4-dicarboxylate and aromatic isocyanates highlights the compound's role in facilitating chemical transformations. This approach underscores the importance of this compound in synthesizing compounds with potential bioactivity (He et al., 2014).
Biological Activity Studies
While specific information on biological activities related to this compound might touch upon areas excluded by the requirements, it's worth noting that derivatives synthesized from this compound have been the subject of structure-activity relationship (SAR) studies. These studies aim to explore the potential biological activities of novel compounds, indicating the broader research interest in exploiting the chemical scaffold for therapeutic purposes (Palanki et al., 2002).
Advanced Synthesis Techniques
The compound has also been utilized in advanced synthesis techniques, such as microwave-mediated regioselective synthesis under solvent-free conditions. This highlights the evolving methodologies in chemical synthesis where this compound plays a critical role in facilitating efficient and environmentally friendly chemical processes (Eynde et al., 2001).
Safety and Hazards
Future Directions
Given the intriguing structures and exceptional biological activities of 7-deazapurine-containing molecules, future research could focus on the synthesis and in-vitro cytotoxicity evaluation of novel halogenated derivatives . Additionally, further exploration of the anti-inflammatory activities and structure–activity relationships of pyrimidine derivatives could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Mechanism of Action
Target of Action
Similar compounds have been studied for their anti-tubercular properties, suggesting that they may target the mycobacterium tuberculosis .
Mode of Action
It’s suggested that the compound’s effectiveness against mycobacterium tuberculosis may be due to its ability to penetrate the bacterial cell and have suitable binding interactions with its target .
Pharmacokinetics
It’s worth noting that all the potent compounds from a similar series have a clogp value less than 4 and a molecular weight less than 400, which are favorable properties for maintaining drug-likeness during lead optimization .
Result of Action
Similar compounds have shown in vitro activity against the gfp reporter strain of mycobacterium tuberculosis .
Properties
IUPAC Name |
ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-2-15-9(14)5-3-11-8-6(5)7(10)12-4-13-8/h3-4H,2H2,1H3,(H3,10,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKROIRANZPIQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=NC=NC(=C12)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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